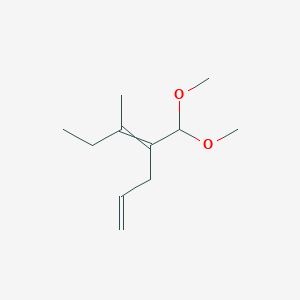![molecular formula C8H7N3O6 B14581637 2,5-Dinitro-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one CAS No. 61190-51-0](/img/structure/B14581637.png)
2,5-Dinitro-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dinitro-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of nitro groups and a fused ring system makes this compound particularly interesting for research and industrial applications .
Preparation Methods
The synthesis of 2,5-dinitro-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. This can be achieved through various synthetic routes, including ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Dinitro-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,5-Dinitro-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-dinitro-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dinitro-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one can be compared with other similar compounds, such as:
3-Methyl-2-nitro-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one: This compound has a similar structure but with a methyl group instead of a second nitro group.
5-Oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene: This compound has a different ring system but shares some structural similarities.
The uniqueness of 2,5-dinitro-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one lies in its specific arrangement of nitro groups and fused ring system, which confer distinct chemical and biological properties.
Properties
CAS No. |
61190-51-0 |
|---|---|
Molecular Formula |
C8H7N3O6 |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
2,5-dinitro-7,8-dihydro-6H-furo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C8H7N3O6/c12-8-5-4-7(10(13)14)17-6(5)2-1-3-9(8)11(15)16/h4H,1-3H2 |
InChI Key |
BOGARUOVCKATCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(O2)[N+](=O)[O-])C(=O)N(C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14581562.png)
![(2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14581565.png)
![3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14581566.png)
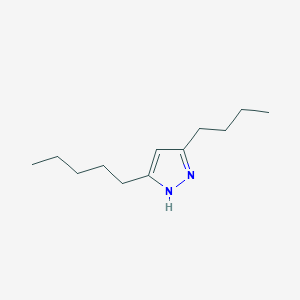
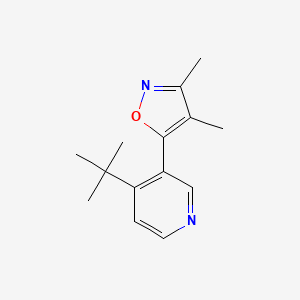
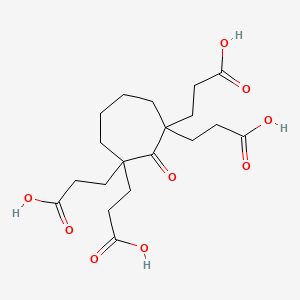

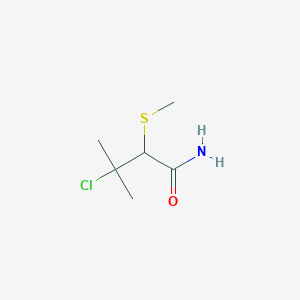
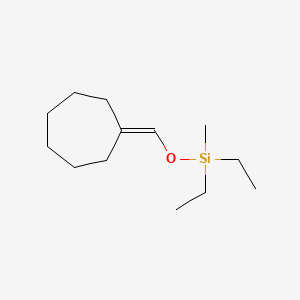

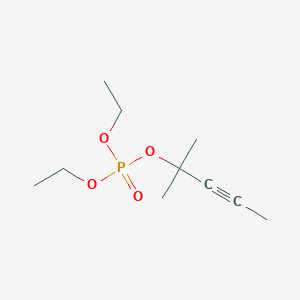
![2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14581617.png)
![N'-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14581623.png)
